molecular formula C6H3N3O9S B1208975 2,4,6-Trinitrobenzenesulfonic acid CAS No. 2508-19-2

2,4,6-Trinitrobenzenesulfonic acid

Cat. No.: B1208975
CAS No.: 2508-19-2
M. Wt: 293.17 g/mol
InChI Key: NHJVRSWLHSJWIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrobenzenesulfonic acid can be synthesized by nitration of benzenesulfonic acidThe reaction is typically carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or other separation techniques to remove impurities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific application in scientific research for quantitating free amino groups and its use in inducing colitis in laboratory animals. Its strong oxidative properties and ability to form chromogenic derivatives make it a valuable reagent in various biochemical and immunological studies .

Properties

IUPAC Name

2,4,6-trinitrobenzenesulfonic acid
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InChI

InChI=1S/C6H3N3O9S/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H,16,17,18)
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InChI Key

NHJVRSWLHSJWIN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H3N3O9S
Record name TRINITROBENZENE SULFONIC ACID
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Related CAS

5400-70-4 (hydrochloride salt), 2508-19-2 (Parent)
Record name Trinitrobenzenesulfonic acid
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DSSTOX Substance ID

DTXSID0043715
Record name Trinitrobenzenesulfonic acid
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Molecular Weight

293.17 g/mol
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Physical Description

Trinitrobenzene sulfonic acid appears as a detonating explosive substance derived from an organic sulfonic acid. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently., Solid; [Sigma-Aldrich MSDS]
Record name TRINITROBENZENE SULFONIC ACID
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Mechanism of Action

Peroxynitrite, derived from the reaction of nitric oxide (NO) with superoxide (O(2)), is a potent nitrating and oxidizing agent that can induce apoptosis in a variety of different cell types. /This/ study ... investigated the possible role of peroxynitrite as a mediator of colon epithelial cell death in rat colitis. Rat colon inflammation was induced by intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) and rats were sacrificed 24 hr after TNBS administration. Expression of inducible nitric-oxide synthase (iNOS) was detected by reverse transcription-polymerase chain reaction and immunohistochemistry. The enzymatic activities of Ca(2+)-independent iNOS and Ca(2+)-dependent constitutive nitric oxide synthase were determined biochemically. Evidence of peroxynitrite-mediated cell injury was detected by immunostaining of nitrotyrosine. Apoptosis was examined by in situ terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay and DNA gel electrophoresis. To evaluate the specific contribution of peroxynitrite to the observed cell injury, a selective iNOS inhibitor, L-N(G)-[1-iminoethyl]lysine (L-NIL), was administered after TNBS induction. Morphological examination and analysis of TUNEL/cytokeratin double immunofluorescence revealed significant apoptosis in mucosal epithelial cells. Nitrotyrosine was colocalized with TUNEL, strongly demonstrating the association of peroxynitrite with the apoptotic death of colon epithelial cells. The administration of L-NIL reduced iNOS activity in 24 hr lesions by 92% and also significantly attenuated both nitrotyrosine staining and apoptotic cell counts in the colon epithelium. These results strongly suggest that local elevated level of peroxynitrite produced from increased iNOS expression and activity is a major contributor to colon epithelial apoptosis during colon inflammation.
Record name Picryl sulfonic acid
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CAS No.

2508-19-2, 5400-70-4
Record name TRINITROBENZENE SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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